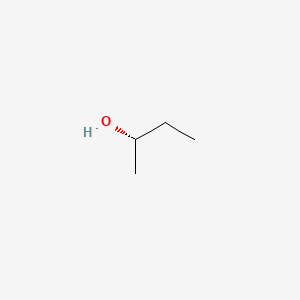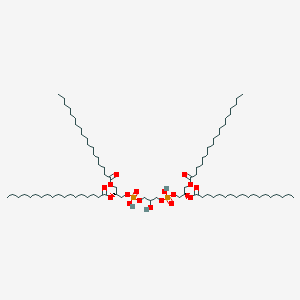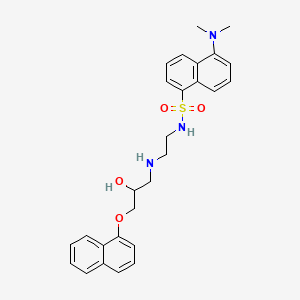
1-((2-(5-Dimethylamino)naphthalene-1-sulfonylaminoethyl)amino)-3-(1-naphthaleneoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide is a complex organic compound that features a naphthalene ring system, a sulfonamide group, and a dimethylamino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene ring system, followed by the introduction of the sulfonamide group and the dimethylamino group. Common reagents and conditions include:
Naphthalene derivatives: Starting materials for the naphthalene ring system.
Sulfonyl chlorides: Used to introduce the sulfonamide group.
Catalysts and solvents: Such as acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene ring systems.
Sulfonamides: Compounds with sulfonamide functional groups.
Dimethylamino compounds: Compounds with dimethylamino groups.
Uniqueness
(±)-5-(Dimethylamino)-N-(2-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)ethyl)-1-naphthalenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.
Properties
CAS No. |
65118-46-9 |
|---|---|
Molecular Formula |
C27H31N3O4S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-(dimethylamino)-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C27H31N3O4S/c1-30(2)25-13-6-12-24-23(25)11-7-15-27(24)35(32,33)29-17-16-28-18-21(31)19-34-26-14-5-9-20-8-3-4-10-22(20)26/h3-15,21,28-29,31H,16-19H2,1-2H3 |
InChI Key |
DCYPLGCSNCUYII-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O |
Synonyms |
1-((2-(5-dimethylamino)naphthalene-1-sulfonylaminoethyl)amino)-3-(1-naphthaleneoxy)-2-propanol DAPN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


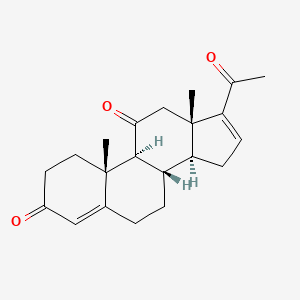
![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)


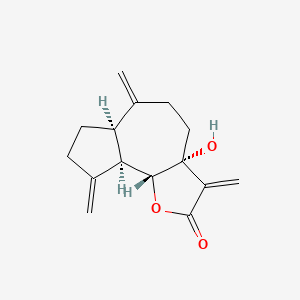
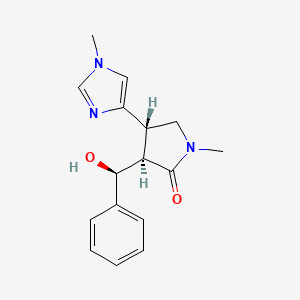
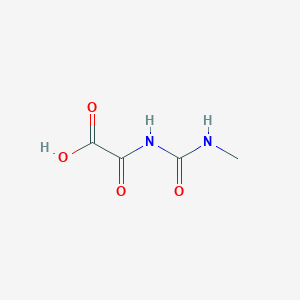
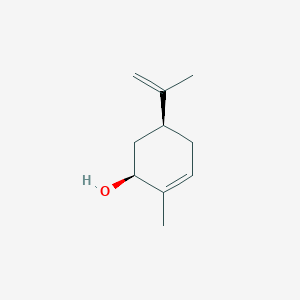
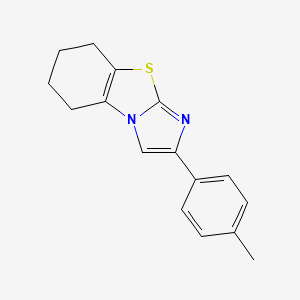

![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
